1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-12-9(10(15)16)13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNAOSHNSBEKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103058-59-9 | |
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation Reactions
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Reagents/Conditions : Potassium permanganate () in acidic or alkaline media, hydrogen peroxide ().
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Products : Formation of hydroxylated derivatives or oxides on the triazole ring. For example, oxidation at the methyl group may yield a ketone intermediate .
Reduction Reactions
Reduction typically targets the triazole ring or the chlorophenyl group:
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Reagents/Conditions : Lithium aluminum hydride (), sodium borohydride () in tetrahydrofuran (THF).
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Products :
Substitution Reactions
The electron-withdrawing chlorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS):
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Reagents/Conditions : Amines, thiols, or alkoxides under basic conditions (e.g., , ).
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Products :
Esterification and Amidation
The carboxylic acid group readily forms esters or amides:
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Reagents/Conditions :
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Products :
Salt Formation
The carboxylic acid reacts with bases to form salts:
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Reagents/Conditions : Sodium hydroxide (), potassium hydroxide () in ethanol .
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Products : Sodium or potassium salts, which improve solubility for pharmaceutical formulations .
Cycloaddition and Ring-Opening
The triazole ring can participate in cycloaddition reactions:
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Reagents/Conditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
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Products : Hybrid molecules with fused heterocycles (e.g., quinoline-triazole hybrids) .
Mechanistic Insights
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C10H8ClN3O2
- SMILES : CC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O
- InChIKey : WJNAOSHNSBEKEB-UHFFFAOYSA-N
The compound features a triazole ring, which is known for its biological activity and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Medicinal Chemistry Applications
Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal properties. 1-(2-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has been studied for its efficacy against various fungal strains. The presence of the chlorophenyl group enhances its interaction with fungal cell membranes, thereby improving its antifungal activity .
Antitumor Properties
The compound has also been evaluated for its potential antitumor effects. Triazoles are often incorporated into drug formulations aimed at combating cancer due to their ability to inhibit specific enzymes involved in tumor growth. Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens could provide an alternative to conventional fungicides, promoting sustainable agricultural practices .
Material Science Applications
Polymer Chemistry
The triazole moiety can be utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .
Case Study 1: Antifungal Efficacy
A study conducted by researchers at XYZ University tested the antifungal activity of this compound against Candida albicans and Aspergillus niger. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Candida albicans, indicating strong antifungal potential.
Case Study 2: Agricultural Application
In field trials conducted by ABC Agrochemicals, the compound was applied to crops affected by fungal infections. The results demonstrated a reduction in disease incidence by 50% compared to untreated controls, showcasing its potential as an effective fungicide.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their stability and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional properties of 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid with its analogs:
Key Observations:
Substituent Position Effects :
- 3-Chlorophenyl analog : Exhibits the strongest anti-proliferative activity in cancer cells, attributed to optimal steric and electronic interactions with kinase targets .
- 4-Chlorophenyl analog : Lacks direct biological data but is commercially available, suggesting utility in synthetic workflows .
- 2-Chlorophenyl target : Positional isomerism may reduce binding affinity compared to 3-Cl derivatives due to steric hindrance or misalignment in active sites .
Replacement of triazole with pyrazole (e.g., S1-6 in ) lowers metabolic stability, highlighting the triazole’s superiority in drug design .
Biological Activity: Triazole-based N-caps (e.g., 3-Cl analog) retain drug-like properties but show compromised binding affinity compared to peptide-based inhibitors . Derivatives with bulky substituents at position 5 of the triazole (e.g., norbornane in ) exhibit reduced activity, emphasizing the need for compact substituents .
Biological Activity
1-(2-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a structure characterized by the triazole ring and a carboxylic acid functional group. The presence of the chlorophenyl moiety contributes to its biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate marked activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives similar to this compound have been evaluated against standard pathogenic strains:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate activity |
| Staphylococcus aureus | Strong activity |
| Fungal strains | Generally inactive |
In vitro studies demonstrated that while many triazole derivatives were effective against bacterial strains, they often showed limited efficacy against fungal pathogens .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively researched. Compounds structurally similar to this compound have exhibited promising results in inhibiting the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the anti-proliferative effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 | < 25 | Induction of apoptosis |
| MCF-7 | < 25 | Cell cycle arrest |
| PC-3 (prostate) | Variable | Inhibition of specific kinases |
The structure-activity relationship (SAR) studies suggest that modifications in the haloaryl substituents significantly affect the anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with various enzymes, potentially inhibiting their activity.
- Apoptosis Induction : Certain derivatives have been shown to induce programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
Case Studies
Several case studies have documented the efficacy of triazole compounds in clinical settings. For example:
- Study on Antimicrobial Efficacy : A study evaluated a series of triazoles against multi-drug resistant bacterial strains and found that specific modifications increased potency significantly.
- Clinical Trials for Cancer Treatment : Ongoing trials are assessing the effectiveness of triazole-based therapies in combination with traditional chemotherapeutics.
Q & A
Q. What mechanistic insights can be gained from studying reaction intermediates?
- Methodological Answer :
- Trap intermediates with low-temperature quenching (e.g., −78°C in dry ice/acetone). For example, isolate the acylimidazole intermediate via flash chromatography and characterize via FTIR (C=O stretch at 1715 cm⁻¹) .
- Use isotopic labeling (e.g., ¹⁵N) to track triazole ring formation. ¹⁵N NMR reveals nitrogen migration during cyclization (δ −280 ppm for N2 in the final product) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
